molecular formula C20H17N5OS B13370036 N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

Cat. No.: B13370036
M. Wt: 375.4 g/mol
InChI Key: RDWCIKROJFSGRS-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzofuran moiety with a triazolo-thiadiazole ring system, making it an interesting subject for scientific research and industrial applications.

Properties

Molecular Formula

C20H17N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C20H17N5OS/c1-12-15-6-4-5-7-16(15)26-17(12)18-21-22-20-25(18)23-19(27-20)13-8-10-14(11-9-13)24(2)3/h4-11H,1-3H3

InChI Key

RDWCIKROJFSGRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline typically involves multiple steps, starting with the preparation of the benzofuran and triazolo-thiadiazole intermediates. The benzofuran moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The triazolo-thiadiazole ring system is usually formed by the reaction of 1,2,4-triazole with thiadiazole derivatives under reflux conditions in the presence of a catalyst such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of suitable solvents and catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-thiadiazole derivatives and benzofuran-containing molecules. These compounds share structural similarities and may exhibit comparable biological activities .

Uniqueness

What sets N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline apart is its unique combination of the benzofuran and triazolo-thiadiazole moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Biological Activity

N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Benzofuran moiety : Known for its diverse biological properties.
  • Triazolo-thiadiazole core : Associated with various pharmacological activities.

1. Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazole exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Compounds similar to this compound have shown MIC values ranging from 2.50 to 20 µg/mL against various bacterial strains .
  • Broad-spectrum efficacy : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Activity

The anti-inflammatory potential of the compound is supported by studies showing:

  • HRBC Membrane Stabilization : The compound exhibited stabilization percentages between 86.70% to 99.25%, indicating strong anti-inflammatory effects .

3. Anticancer Activity

The anticancer properties of triazolo-thiadiazole derivatives have been explored in various studies:

  • Cell Viability Assays : Compounds related to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Modifications on the benzofuran and triazolo-thiadiazole structures can enhance specific biological activities.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

CompoundActivityMIC (µg/mL)References
Compound AAntimicrobial5.00
Compound BAnti-inflammatory90% stabilization
Compound CAnticancerIC50 = 10 µM

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